

A Comparative Guide to the ^1H and ^{13}C NMR Characterization of Diethyl Ethylidenemalonate

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Compound of Interest

Compound Name: Diethyl ethylidenemalonate

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **diethyl ethylidenemalonate** and structurally related alternatives, diethyl ethylmalonate and diethyl diethylmalonate. The information presented is intended to aid in the identification, characterization, and quality control of these important malonic ester derivatives in a research and development setting.

Comparison of NMR Spectral Data

The following tables summarize the key ^1H and ^{13}C NMR spectral data for **diethyl ethylidenemalonate** and its saturated analogues. These values are crucial for distinguishing between these compounds and for verifying their chemical structures.

Table 1: ^1H NMR Spectral Data Comparison (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Diethyl Ethylidenemalonate	~7.0	Quartet (q)	~7.5	=CH-CH ₃
~4.25	Quartet (q)	~7.1	-O-CH ₂ -CH ₃	
~4.20	Quartet (q)	~7.1	-O-CH ₂ -CH ₃	
~1.9	Doublet (d)	~7.5	=CH-CH ₃	
~1.3	Triplet (t)	~7.1	-O-CH ₂ -CH ₃	
~1.25	Triplet (t)	~7.1	-O-CH ₂ -CH ₃	
Diethyl Ethylmalonate	4.15	Quartet (q)	7.1	-O-CH ₂ -CH ₃
3.12	Triplet (t)	7.3	-CH(CH ₂ CH ₃)-	
1.95	Quintet	7.3	-CH(CH ₂ CH ₃)-	
1.23	Triplet (t)	7.1	-O-CH ₂ -CH ₃	
0.89	Triplet (t)	7.3	-CH(CH ₂ CH ₃)-	
Diethyl Diethylmalonate	4.13	Quartet (q)	7.1	-O-CH ₂ -CH ₃
1.88	Quartet (q)	7.5	-C(CH ₂ CH ₃) ₂ -	
1.19	Triplet (t)	7.1	-O-CH ₂ -CH ₃	
0.76	Triplet (t)	7.5	-C(CH ₂ CH ₃) ₂ -	

Note: The chemical shifts for **diethyl ethylidenemalonate** are approximate values based on typical ranges for similar compounds and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Diethyl Ethylidenemalonate	~165	C=O
~163	C=O	
~145	=CH-CH ₃	
~130	=C(COOEt) ₂	
~61	-O-CH ₂ -CH ₃	
~14	-O-CH ₂ -CH ₃	
~13	=CH-CH ₃	
Diethyl Ethylmalonate	169.1	C=O
61.2	-O-CH ₂ -CH ₃	
52.1	-CH(CH ₂ CH ₃)-	
21.5	-CH(CH ₂ CH ₃)-	
13.9	-O-CH ₂ -CH ₃	
11.8	-CH(CH ₂ CH ₃)-	
Diethyl Diethylmalonate	171.9	C=O
60.8	-O-CH ₂ -CH ₃	
58.0	-C(CH ₂ CH ₃) ₂ -	
24.5	-C(CH ₂ CH ₃) ₂ -	
14.0	-O-CH ₂ -CH ₃	
8.1	-C(CH ₂ CH ₃) ₂ -	

Note: The chemical shifts for **diethyl ethylidenemalonate** are approximate values based on typical ranges for similar compounds and may vary slightly depending on experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra is essential for reliable characterization and comparison.

Sample Preparation

- **Sample Purity:** Ensure the analyte is of high purity to avoid interference from contaminants.
- **Solvent Selection:** Use a deuterated solvent of high isotopic purity (e.g., CDCl_3 , 99.8 atom % D).
- **Concentration:**
 - For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a higher concentration is recommended due to the lower natural abundance of the ^{13}C isotope. A near-saturated solution is ideal, typically requiring 50-100 mg of the compound in 0.6-0.7 mL of solvent.
- **Sample Filtration:** Filter the prepared solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

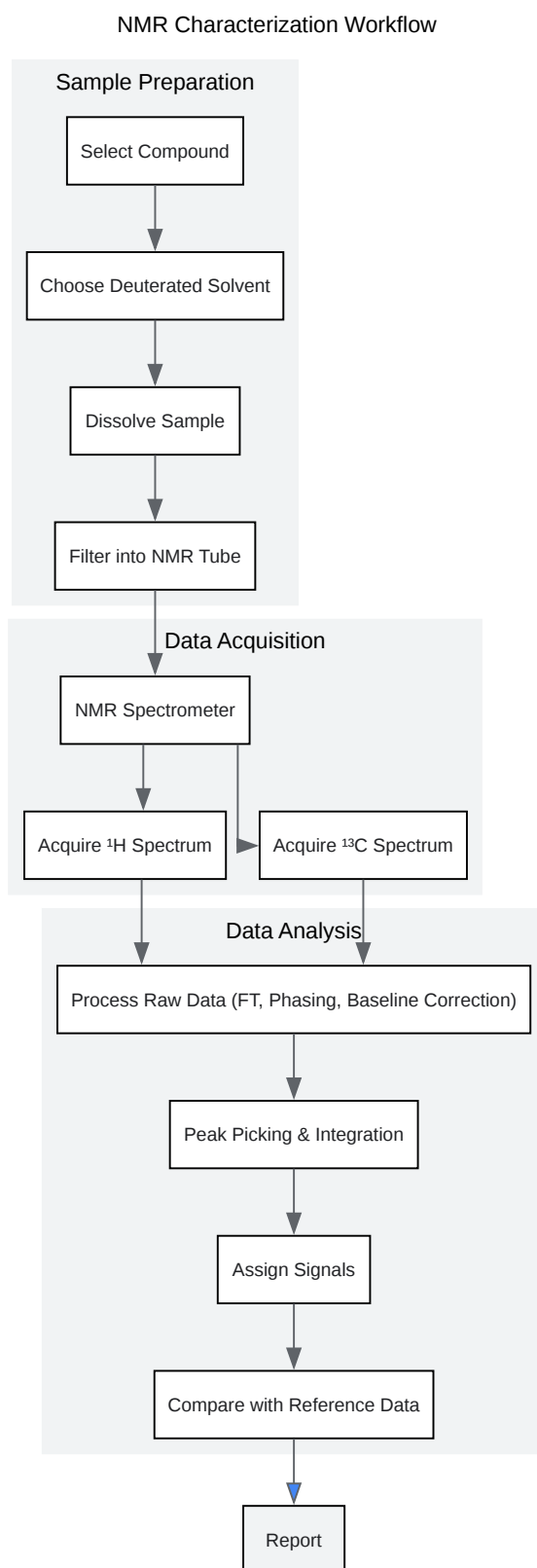
NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
- **^1H NMR Parameters (Typical):**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Spectral Width:** 10-15 ppm.
 - **Acquisition Time:** 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- ^{13}C NMR Parameters (Typical):
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on the sample concentration and desired signal-to-noise ratio.

Workflow and Data Analysis

The following diagram illustrates the general workflow for NMR-based characterization of **diethyl ethylidenemalonate** and its analogues.



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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the NMR characteristics of **diethyl ethylidenemalonate** in comparison to its close structural analogues. For definitive structural confirmation, it is recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

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